molecular formula C13H21N3O4 B2796628 Methyl (S)-2-(Boc-amino)-3-(1-methyl-5-imidazolyl)propanoate CAS No. 72212-51-2

Methyl (S)-2-(Boc-amino)-3-(1-methyl-5-imidazolyl)propanoate

Cat. No.: B2796628
CAS No.: 72212-51-2
M. Wt: 283.328
InChI Key: KEWJAQUOHBEHGW-JTQLQIEISA-N
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Description

Methyl (S)-2-(Boc-amino)-3-(1-methyl-5-imidazolyl)propanoate (CAS: 72212-51-2) is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine at the C2 position, a methyl ester at the C1 carboxyl group, and a 1-methylimidazol-5-yl substituent at the C3 position. This compound is widely utilized in peptide synthesis and medicinal chemistry due to its role as a building block for introducing imidazole-containing motifs, which are critical in enzyme inhibition and receptor modulation . The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic procedures, while the imidazole moiety contributes to hydrogen bonding and metal coordination capabilities.

Properties

IUPAC Name

methyl (2S)-3-(3-methylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O4/c1-13(2,3)20-12(18)15-10(11(17)19-5)6-9-7-14-8-16(9)4/h7-8,10H,6H2,1-5H3,(H,15,18)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWJAQUOHBEHGW-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN=CN1C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN1C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-(Boc-amino)-3-(1-methyl-5-imidazolyl)propanoate typically involves the following steps:

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

    Formation of the imidazole ring: The imidazole ring is introduced through a cyclization reaction involving appropriate precursors.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-(Boc-amino)-3-(1-methyl-5-imidazolyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The Boc-protected amino group can be deprotected using acids like trifluoroacetic acid, followed by substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Trifluoroacetic acid, electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted amino derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl (S)-2-(Boc-amino)-3-(1-methyl-5-imidazolyl)propanoate serves as a versatile building block in the synthesis of various biologically active compounds. Its applications can be categorized as follows:

Anticancer Research

Recent studies have highlighted the compound's role in synthesizing derivatives with anticancer properties. For example, modifications to the imidazole ring have been shown to enhance the cytotoxicity against specific cancer cell lines. A notable study demonstrated that derivatives synthesized from this compound exhibited selective activity against human glioblastoma and melanoma cells, with IC50 values indicating significant potency .

CompoundCell LineIC50 (µM)
Derivative AU251< 10
Derivative BWM793< 15

Neurological Disorders

The compound has been explored for its potential in treating neurological disorders due to its ability to interact with nitric oxide synthase enzymes. Research indicates that analogs derived from this compound can act as selective inhibitors, showing promise in reducing neuroinflammation and providing neuroprotective effects .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of derivatives synthesized from this compound. Studies have shown that certain modifications can lead to enhanced activity against a range of bacterial strains, making it a candidate for developing new antibiotics .

Case Study 1: Synthesis and Characterization of Anticancer Derivatives

In a study published by MDPI, researchers synthesized a series of compounds based on this compound and evaluated their anticancer activity. The study utilized various cell lines to assess cytotoxicity and mechanism of action through apoptosis assays.

Case Study 2: Inhibition of Nitric Oxide Synthase

A research article detailed the synthesis of imidazole-containing compounds derived from this compound. These compounds were tested for their inhibitory effects on neuronal nitric oxide synthase, revealing promising results that suggest a potential therapeutic application in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of Methyl (S)-2-(Boc-amino)-3-(1-methyl-5-imidazolyl)propanoate depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

QN-6365

  • Substituents :
    • C2: Boc-protected amine.
    • C3: 1-Methylimidazol-5-yl group.
    • C1: Methyl ester.
  • Key Properties :
    • The imidazole ring enables π-π stacking and coordination chemistry.
    • High purity (95%) ensures reliability in synthetic applications .

QB-0292 (Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate)

  • Substituents :
    • C2: Boc-protected amine.
    • C2: Oxetan-3-yl group (a strained four-membered ether ring).
    • C1: Methyl ester.
  • Reduced aromaticity compared to QN-6365 limits π-π interactions but improves solubility in polar solvents .

QN-3958 (Methyl 2-(Boc-amino)-2-(2-pyridyl)acetate)

  • Substituents :
    • C2: Boc-protected amine.
    • C2: 2-Pyridyl group.
    • C1: Methyl ester.
  • Comparison :
    • The pyridine moiety offers strong hydrogen-bond acceptor properties, enhancing binding to metalloenzymes.
    • Increased polarity compared to QN-6365 may affect membrane permeability in biological systems .

OR-8582 (Methyl 1-Boc-(2S,4S)-4-Aminopyrrolidine-2-carboxylate)

  • Substituents :
    • Pyrrolidine ring with Boc-protected amine at C4.
    • C2: Methyl ester.
  • Comparison :
    • The rigid pyrrolidine scaffold restricts conformational flexibility, favoring selective interactions with chiral targets.
    • Lacks the aromatic imidazole group, reducing metal-binding capacity compared to QN-6365 .

SS-8033 (Methyl N-Boc-(2R,4R)-4-Aminopyrrolidine-2-carboxylate)

  • Substituents :
    • Stereoisomer of OR-8582 with (2R,4R) configuration.
    • C2: Methyl ester.
  • Comparison :
    • Diastereomeric differences alter spatial orientation, impacting binding affinity in enantioselective reactions.
    • Similar to OR-8582, it lacks the imidazole functionality of QN-6365 .

Comparative Data Table

Compound ID Substituent at C2/C3 Molecular Features Purity Key Applications
QN-6365 1-Methylimidazol-5-yl (C3) Chiral, Boc-protected, aromatic 95% Peptide synthesis, enzyme inhibitors
QB-0292 Oxetan-3-yl (C2) Strained ether ring 95% Ring-opening polymerization
QN-3958 2-Pyridyl (C2) Aromatic, hydrogen-bond acceptor 95% Metalloenzyme inhibitors
OR-8582 (2S,4S)-4-Aminopyrrolidine Rigid cyclic amine 96% Conformationally restricted peptides
SS-8033 (2R,4R)-4-Aminopyrrolidine Stereoisomeric cyclic amine 96% Enantioselective catalysis

Research Findings and Implications

  • QN-6365 vs. QB-0292/QN-3958 : The imidazole and pyridine/oxetane substituents dictate divergent applications. QN-6365’s imidazole is preferred for metal-dependent biological targets, whereas QB-0292’s oxetane is leveraged in materials science for its strain-driven reactivity .
  • QN-6365 vs. OR-8582/SS-8033 : The absence of imidazole in pyrrolidine derivatives limits their utility in coordination chemistry but enhances their suitability for stereospecific peptide backbone modifications .

Biological Activity

Methyl (S)-2-(Boc-amino)-3-(1-methyl-5-imidazolyl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a Boc (tert-butyloxycarbonyl) protecting group on the amino function, which is common in peptide synthesis. The imidazole ring is crucial for its biological interactions, particularly in enzyme inhibition and receptor binding.

Chemical Structure

  • Molecular Formula : C₁₃H₁₈N₂O₄
  • Molecular Weight : 270.29 g/mol
  • CAS Number : Not available in the provided sources.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of compounds containing imidazole rings. For instance, derivatives of imidazole have shown effectiveness against various bacterial strains, suggesting that this compound may exhibit similar effects. Research indicates that imidazole derivatives can disrupt bacterial cell membranes or inhibit essential enzymes .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various mechanisms, including the inhibition of histone deacetylases (HDACs). HDAC inhibitors are known to induce cell cycle arrest and apoptosis in cancer cells. A study demonstrated that imidazole derivatives could effectively inhibit HDAC6, leading to reduced tumor growth in vivo .

Enzyme Inhibition

The compound's structure suggests it may interact with specific enzymes due to the presence of the imidazole moiety. For example, studies have shown that similar compounds can act as inhibitors of enzymes involved in metabolic pathways, providing a basis for further investigation into its enzymatic interactions .

Synthesis and Methodology

The synthesis of this compound typically involves the following steps:

  • Protection of Amino Group : The amino group is protected using a Boc group to prevent unwanted reactions during subsequent steps.
  • Formation of Imidazole Ring : The synthesis includes the formation of the imidazole ring through cyclization reactions involving appropriate precursors.
  • Esterification : The final step involves esterification to form the methyl ester.

Synthesis Scheme

StepReaction TypeReagentsConditions
1ProtectionBoc anhydrideRoom temperature
2CyclizationImine precursorsAcidic conditions
3EsterificationMethanol + acid catalystReflux

Case Study 1: Antimicrobial Activity

In vitro studies conducted on various derivatives showed that compounds similar to this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics, indicating potential for development as an antimicrobial agent .

Case Study 2: Anticancer Effects

A study focused on the anticancer properties of imidazole derivatives demonstrated that certain compounds induced apoptosis in breast cancer cell lines. The mechanism involved upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins. This compound was included in preliminary screenings with promising results .

Q & A

Q. What are the common synthetic strategies for preparing Methyl (S)-2-(Boc-amino)-3-(1-methyl-5-imidazolyl)propanoate?

The synthesis typically involves multi-step protocols:

  • Boc Protection : The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions during subsequent steps .
  • Imidazole Ring Functionalization : The 1-methylimidazole moiety is introduced via nucleophilic substitution or coupling reactions, often requiring anhydrous conditions and catalysts like Pd(PPh₃)₄ for cross-coupling .
  • Esterification : The propanoate group is introduced via esterification of the carboxylic acid intermediate using methanol and acid catalysts . Key intermediates should be purified via flash chromatography (e.g., silica gel, hexane/EtOAc gradients) to ensure >95% purity .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR resolves the Boc-protected amine (δ ~1.4 ppm for tert-butyl), imidazole protons (δ ~7.0–8.5 ppm), and ester methyl groups (δ ~3.6–3.8 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = calculated for C₁₃H₂₁N₃O₄) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Q. What are the known biological activities of structurally related imidazole derivatives?

Imidazole analogs exhibit:

  • Enzyme Inhibition : Targeting cytochrome P450 or kinases due to imidazole’s metal-coordinating nitrogen atoms .
  • Antimicrobial/Anticancer Activity : Substituents like methyl or methoxy groups enhance lipophilicity and membrane penetration .
  • Receptor Modulation : The Boc-amino group may mimic natural peptide substrates in receptor-binding assays .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during synthesis?

  • Chiral Auxiliaries : Use (S)-configured starting materials or chiral catalysts (e.g., L-proline derivatives) to control stereochemistry at the α-carbon .
  • Dynamic Kinetic Resolution : Employ enzymes like lipases in ester hydrolysis to favor the (S)-enantiomer .
  • Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) improves enantiomeric excess (ee) to >99% .

Q. What methodologies resolve spectral overlaps in NMR for complex derivatives?

  • 2D NMR (COSY, HSQC) : Assigns overlapping imidazole and propanoate proton/carbon signals by correlating coupling partners .
  • Variable Temperature NMR : Reduces signal broadening caused by conformational exchange in the Boc-protected amine .
  • Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to shift residual proton signals away from critical regions .

Q. How do substituents on the imidazole ring influence bioactivity?

  • Methyl Group (C1) : Enhances metabolic stability by blocking CYP450-mediated oxidation .
  • Boc-Amino Group : Increases solubility in polar solvents (e.g., DMSO) while maintaining cell permeability .
  • Propanoate Ester : Acts as a prodrug; hydrolysis in vivo releases the active carboxylic acid . Comparative SAR studies with analogs (e.g., ethyl or chloro substituents) reveal activity trends .

Q. What strategies address contradictory bioactivity data across studies?

  • Assay Standardization : Control variables like pH, serum protein content, and cell line selection to minimize variability .
  • Metabolite Profiling : Use LC-MS to identify active/inactive metabolites that may explain discrepancies .
  • Structural Dynamics : Molecular dynamics simulations predict conformational changes affecting receptor binding .

Q. How should researchers evaluate stability under varying storage conditions?

  • Accelerated Degradation Studies : Expose the compound to 40°C/75% RH for 4 weeks; monitor Boc deprotection via TLC or HPLC .
  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the imidazole ring .
  • Lyophilization : For long-term storage, lyophilize the compound as a trifluoroacetate salt to enhance stability .

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